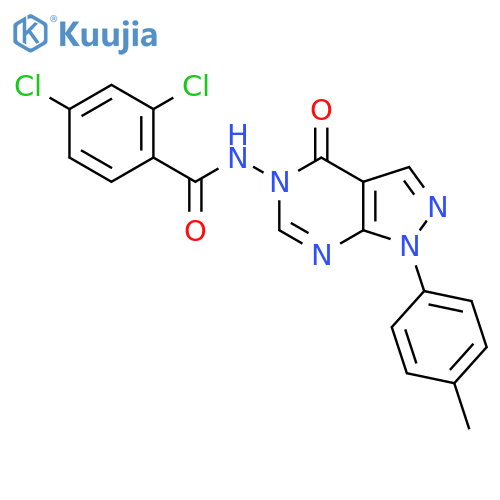

Cas no 899737-25-8 (2,4-dichloro-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide)

2,4-dichloro-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- F2823-0383

- 2,4-dichloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide

- AKOS024470446

- 2,4-dichloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- 899737-25-8

- 2,4-dichloro-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide

- 2,4-dichloro-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide

-

- インチ: 1S/C19H13Cl2N5O2/c1-11-2-5-13(6-3-11)26-17-15(9-23-26)19(28)25(10-22-17)24-18(27)14-7-4-12(20)8-16(14)21/h2-10H,1H3,(H,24,27)

- InChIKey: JMYPMBWNWXWBSR-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C(NN1C=NC2=C(C=NN2C2C=CC(C)=CC=2)C1=O)=O)Cl

計算された属性

- せいみつぶんしりょう: 413.0446301g/mol

- どういたいしつりょう: 413.0446301g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 2

- 複雑さ: 640

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4

2,4-dichloro-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2823-0383-4mg |

2,4-dichloro-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

899737-25-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2823-0383-50mg |

2,4-dichloro-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

899737-25-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2823-0383-10μmol |

2,4-dichloro-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

899737-25-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2823-0383-100mg |

2,4-dichloro-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

899737-25-8 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2823-0383-2μmol |

2,4-dichloro-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

899737-25-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2823-0383-30mg |

2,4-dichloro-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

899737-25-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2823-0383-3mg |

2,4-dichloro-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

899737-25-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2823-0383-25mg |

2,4-dichloro-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

899737-25-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2823-0383-5μmol |

2,4-dichloro-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

899737-25-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2823-0383-20μmol |

2,4-dichloro-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

899737-25-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

2,4-dichloro-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide 関連文献

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

2,4-dichloro-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamideに関する追加情報

Introduction to 2,4-dichloro-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylbenzamide (CAS No. 899737-25-8)

2,4-dichloro-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylbenzamide, identified by the CAS number 899737-25-8, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for its broad spectrum of biological activities. The presence of multiple functional groups, including chloro substituents and an amide linkage, contributes to its unique chemical properties and potential pharmacological effects.

The molecular structure of 2,4-dichloro-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylbenzamide encompasses a pyrazolo[3,4-d]pyrimidine core fused with a benzamide moiety. The pyrazolo[3,4-d]pyrimidine scaffold is particularly relevant in medicinal chemistry due to its demonstrated ability to interact with various biological targets. This class of compounds has been extensively studied for their potential applications in the treatment of cancers, inflammatory diseases, and infectious disorders. The benzamide group appended to the pyrazolo[3,4-d]pyrimidine ring introduces additional pharmacophoric features that can modulate receptor binding and enhance drug-like properties.

Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of novel derivatives of this class. The chloro substituents at the 2 and 4 positions of the pyrimidine ring are critical for optimizing binding affinity to biological targets. These substituents can engage in hydrogen bonding or π-stacking interactions with receptor sites, thereby enhancing the compound's efficacy. Furthermore, the N-1-(4-methylphenyl) group contributes to steric and electronic modulation, influencing the overall pharmacokinetic profile of the molecule.

In vitro studies have revealed that derivatives of 2,4-dichloro-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylbenzamide exhibit promising activity against several key enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that this compound may inhibit kinases associated with tumor proliferation and survival. The pyrazolo[3,4-d]pyrimidine core is known to interact with ATP-binding pockets of kinases, making it a viable candidate for developing kinase inhibitors. Additionally, the benzamide moiety can serve as a hinge-binding element in protein-protein interactions.

The synthesis of 2,4-dichloro-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylbenzamide involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include condensation reactions to form the pyrazolo[3,4-d]pyrimidine ring system followed by functionalization at the 2 and 4 positions with chloro groups. Subsequent introduction of the benzamide group via amide bond formation completes the molecular architecture. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to improve yield and purity.

The pharmacological profile of this compound is further enhanced by its solubility and metabolic stability. The presence of polar functional groups like amides increases water solubility, which is crucial for oral bioavailability. Meanwhile,the electron-withdrawing nature of chloro substituents helps stabilize reactive intermediates during metabolic processes,reducing susceptibility to degradation by enzymatic pathways. These properties make 2,4-dichloro-N-1-(4-methylphenyl)-4-oxo-1H-,

899737-25-8 (2,4-dichloro-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide) 関連製品

- 2649074-07-5(tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate)

- 2307671-05-0(5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine)

- 1396885-08-7(N-4-({3-3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}sulfonyl)phenylacetamide)

- 38954-41-5(1-Phenyl-2-acetamidocyclopropane)

- 1368296-24-5(3-(N-benzylacetamido)-2-methylpropanoic acid)

- 1263181-53-8(3-Amino-1-difluoromethyl-1H-pyridin-2-one)

- 1805325-73-8(Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate)

- 1798541-65-7(N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1822468-57-4(Methyl 5-(2-aminopropanamido)pentanoate)

- 879048-37-0(4,7-dichloro-1-(2-ethoxyphenyl)methyl-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one)